

An In-depth Technical Guide to Agathisflavone: Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Agatholal*

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Abstract

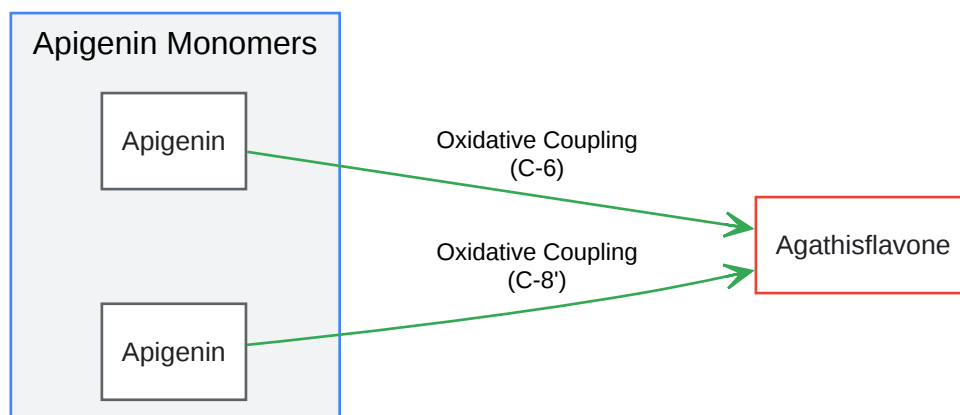
Agathisflavone is a naturally occurring biflavonoid recognized for its diverse and potent pharmacological activities. As a dimer of the flavone apigenin, its unique structure underpins a range of biological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological signaling pathways of agathisflavone. Detailed experimental protocols for its isolation and analysis are also presented to support further research and development.

Chemical Structure and Formula

Agathisflavone is a biflavonoid composed of two apigenin units linked by a carbon-carbon bond between positions C-6 and C-8' of the respective chromene rings.^[1]

- Chemical Formula: $C_{30}H_{18}O_{10}$ ^[2]
- IUPAC Name: 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one^{[2][3]}
- CAS Number: 28441-98-7^{[2][4]}
- Synonyms: 6,8''-Biapigenin^[3]

The structural formation of agathisflavone occurs via the oxidative coupling of two apigenin molecules.[1] This biosynthetic relationship is a key determinant of its chemical properties and biological function.



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Biosynthesis of Agathisflavone from Apigenin.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of agathisflavone is provided in the table below for ease of reference.

Property	Value	Reference(s)
Molecular Weight	538.5 g/mol	[2][3]
Exact Mass	538.08999677 Da	[1][3]
Density	1.656 g/cm ³	[1]
Boiling Point	929.1 °C at 760 mmHg	[1]
Flash Point	314.7 °C	[1]
Hydrogen Bond Donors	6	[1]
Hydrogen Bond Acceptors	10	[1]
Topological Polar Surface Area	174 Å ²	[1][3]

Experimental Protocols

To date, the synthesis of agathisflavone has not been reported; therefore, current methodologies focus on its isolation and purification from natural sources.[5] The following protocols are compiled from established research.

Isolation of Agathisflavone from *Poincianella pyramidalis*

This protocol is adapted from methodologies that utilize solvent extraction and chromatographic techniques.[6][7]

3.1.1. Plant Material and Extraction:

- Air-dry the leaves of *Poincianella pyramidalis*.
- Macerate 200 g of the powdered leaves in methanol (2 x 1 L) to yield the crude methanolic extract.[6]
- Subject the crude extract to solvent partitioning. Solubilize the extract in a methanol:water (7:3) solution and partition with chloroform to obtain a chloroform-soluble fraction.[6]

3.1.2. Chromatographic Purification:

- Apply the chloroform-soluble fraction to a silica gel column (40-63 μ m particle size).[7]
- Elute the column with a gradient of chloroform:methanol mixtures.
- Collect the fractions eluted with chloroform:methanol (9:1), which will contain agathisflavone.[7]
- For further purification, column chromatography on Sephadex LH-20 can be employed.[8]

3.1.3. Alternative Alkaline Extraction:

- Solubilize 2.5 g of the crude methanolic extract in 50 mL of a 10% calcium hydroxide aqueous solution.[6]

- Allow the mixture to stand overnight at room temperature.
- Filter the resulting suspension through a funnel containing Celite on the filter paper.
- Slowly acidify the yellow filtrate with concentrated hydrochloric acid to a pH of 4-5 to precipitate agathisflavone.[6]
- Filter the solid and rinse with distilled water.[6]

Analysis and Purity Determination

3.2.1. High-Performance Liquid Chromatography (HPLC):

- Column: C18 column.[9]
- Mobile Phase: A gradient of 0.1% aqueous acetic acid and methanol.[5]
- Gradient Program: 0-8 minutes, 90-100% 0.1% aqueous acetic acid:methanol; 8-10 minutes, 100% methanol.[5]
- Flow Rate: 0.5 mL/min.[5]
- Detection: Diode-Array Detector (DAD) with a scan range of 200-400 nm.[5]
- Purity: Purity of over 99% can be achieved and verified with this method.[5]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR: Spectra are recorded on a 500 MHz spectrometer.[6]
- Identification: The isolated compound is identified by comparing its NMR data with previously published values.[5]

Biological Activity and Signaling Pathways

Agathisflavone exhibits significant anti-inflammatory and neuroprotective effects by modulating key signaling pathways in neural cells, particularly microglia and astrocytes.

Anti-Inflammatory Signaling

Agathisflavone's anti-inflammatory action is, in part, mediated through its interaction with the glucocorticoid receptor (GR) and its ability to regulate the NLRP3 inflammasome.[2][4]

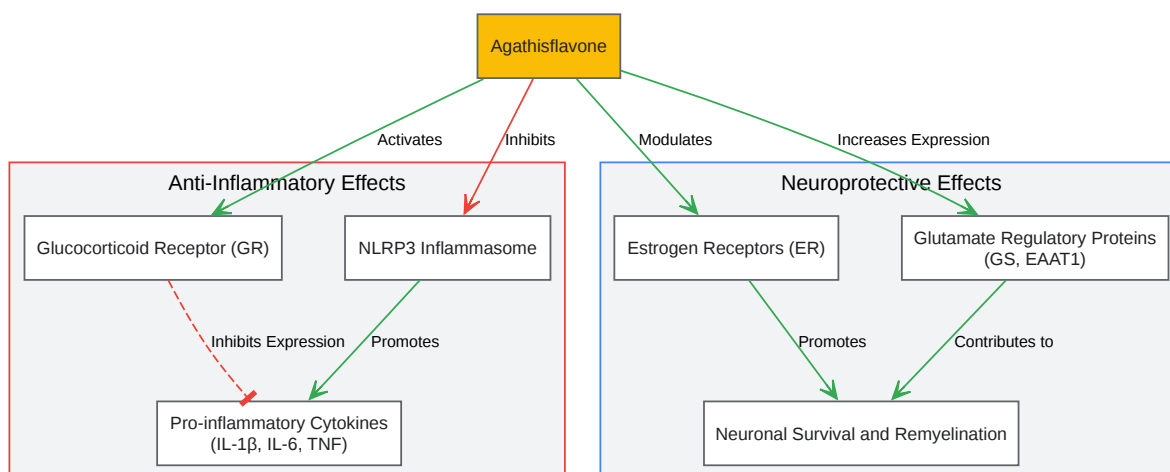
- **Glucocorticoid Receptor (GR) Pathway:** Agathisflavone promotes GR function, leading to an increase in the gene expression of regulatory cytokines. This effect can be antagonized by mifepristone (RU486), a GR antagonist.[2]
- **NLRP3 Inflammasome Regulation:** In response to inflammatory stimuli like lipopolysaccharide (LPS), agathisflavone has been shown to downregulate the expression of the NLRP3 inflammasome and associated inflammatory cytokines such as IL-1 β , IL-6, and TNF.[4][10] Molecular docking studies suggest that agathisflavone binds to the NLRP3 NACTH inhibitory domain.[4]

Neuroprotective Signaling

The neuroprotective effects of agathisflavone are linked to its modulation of estrogen receptors (ERs) and its ability to protect neurons from excitotoxicity.[1][11]

- **Estrogen Receptor (ER) Pathway:** Agathisflavone's ability to inhibit microgliosis and promote remyelination is mediated through estrogen receptor signaling.[1] This suggests that agathisflavone acts as a phytoestrogen in the central nervous system.
- **Protection against Excitotoxicity:** Agathisflavone protects neurons against glutamate-induced excitotoxicity. This neuroprotective effect is associated with an increased expression of glutamate regulatory proteins in astrocytes, such as glutamine synthetase (GS) and Excitatory Amino Acid Transporter 1 (EAAT1).[11]

The diagram below illustrates the key signaling pathways modulated by agathisflavone in the context of neuroinflammation.



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Signaling Pathways Modulated by Agathisflavone.

Conclusion

Agathisflavone stands out as a biflavonoid with significant therapeutic potential, particularly in the context of neuroinflammatory and neurodegenerative disorders. Its well-defined chemical structure and multifaceted biological activities warrant further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to isolate and study this promising natural compound, paving the way for future drug development and clinical applications.

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